N-(2-methylphenyl)-2-(propylamino)acetamide

Description

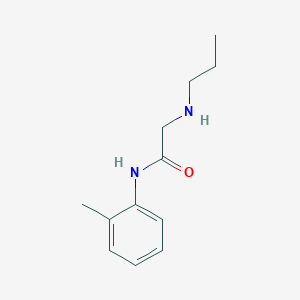

N-(2-methylphenyl)-2-(propylamino)acetamide (CAS: 145133-92-2) is an acetamide derivative featuring a 2-methylphenyl group attached to the nitrogen atom and a propylamino substituent on the adjacent carbon (Figure 1). Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol.

Properties

IUPAC Name |

N-(2-methylphenyl)-2-(propylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKBTCCRGMGZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328616 | |

| Record name | N-(2-Methylphenyl)-N~2~-propylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145133-92-2 | |

| Record name | N-(2-Methylphenyl)-N~2~-propylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Amidation of o-Toluidine

The first step involves the reaction of o-toluidine (2-methylaniline) with 2-chloropropionyl chloride in the presence of potassium carbonate as a catalyst. Key parameters include:

| Parameter | Details |

|---|---|

| Solvent | Acetone |

| Temperature | 20–30°C during reagent addition; room temperature (25°C) for reaction |

| Molar Ratios | o-Toluidine : 2-chloropropionyl chloride : K₂CO₃ = 1 : 1–1.5 : 1–3 |

| Reaction Time | 2–3 hours post-addition |

| Workup | Filtration, water washing, and drying at 60°C |

This step yields N-(2-methylphenyl)-2-chloropropionamide as an intermediate. The use of acetone ensures homogeneity, while potassium carbonate neutralizes HCl generated during the reaction, preventing side reactions.

Step 2: Amination with Propylamine

The intermediate undergoes nucleophilic substitution with propylamine to form the final product:

| Parameter | Details |

|---|---|

| Solvent | Toluene or acetone |

| Temperature | 70–110°C (reflux conditions) |

| Molar Ratios | Intermediate : propylamine = 1 : 2–4 |

| Reaction Time | 12–14 hours |

| Workup | Filtration, solvent removal, and recrystallization in acetone |

Excess propylamine drives the reaction to completion, while toluene facilitates high-temperature stability. The crude product is purified via recrystallization, achieving >99% purity as confirmed by HPLC.

Industrial Production Optimization

Industrial-scale synthesis prioritizes cost-effectiveness and safety. The patent highlights several adaptations for manufacturing:

Solvent Selection

Catalytic Efficiency

Potassium carbonate’s dual role as a base and catalyst eliminates the need for expensive transition metals, reducing production costs. Its insolubility in acetone simplifies post-reaction filtration.

Yield and Scalability

Batch processes achieve 85–90% yield at the kilogram scale, with continuous flow reactors under exploration for further efficiency gains. Recrystallization in acetone removes unreacted intermediates and byproducts like o-toluidine derivatives, which are monitored at <0.1% via HPLC.

Reaction Mechanism and Kinetic Analysis

The synthesis proceeds via classical acyl substitution and nucleophilic attack mechanisms:

Amidation Step

-

Activation : 2-chloropropionyl chloride reacts with o-toluidine’s amine group, forming a protonated intermediate.

-

Deprotonation : Potassium carbonate deprotonates the intermediate, yielding the neutral amide and KCl/CO₂ as byproducts.

Amination Step

-

Nucleophilic Substitution : Propylamine attacks the electrophilic carbon adjacent to the chlorinated group, displacing chloride.

-

Equilibrium Control : Excess propylamine shifts the equilibrium toward product formation, minimizing unreacted intermediate.

Kinetic studies indicate second-order dependence on propylamine concentration, with an activation energy of ~65 kJ/mol derived from Arrhenius plots.

Purity Control and Analytical Methods

Post-synthesis quality assurance ensures compliance with pharmaceutical standards:

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.0 (t, 3H, CH₂CH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 3.1 (m, 2H, NHCH₂).

-

IR : 1650 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H stretch).

Comparative Evaluation of Alternative Methods

While the patent method dominates industrial production, academic studies explore variations:

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(propylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-(propylamino)acetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(propylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Analogs

Impact of Aryl Group Substitutions

- 2-Methylphenyl vs.

- Fluorinated Aryl Groups: Compounds like 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide exhibit enhanced lipophilicity and metabolic stability due to fluorine's electronegativity, which may improve blood-brain barrier penetration .

- Chloro-Fluoro Combinations: Substitutions such as 2-chloro-5-fluorophenyl (e.g., in thienopyrimidine-linked acetamides) are associated with kinase inhibitory activity, suggesting divergent therapeutic applications compared to the target compound .

Amino Substituent Variations

- Propylamino vs. Piperazinyl: Piperazinyl groups introduce basicity (pKa ~9.5), enhancing water solubility and ionic interactions with biological targets. This contrasts with the neutral propylamino group in the target compound, which may favor hydrophobic binding .

- Thienopyrimidinyl Substituents: Bulky heterocyclic groups (e.g., in N-(2-chloro-5-fluorophenyl)-2-[thienopyrimidinyl]acetamide) enable interactions with ATP-binding pockets in kinases, a feature absent in simpler propylamino derivatives .

Chain Length Differences: Acetamide vs. Propanamide

- Prilocaine (Propanamide) : The extended propanamide chain in prilocaine contributes to prolonged duration of action as a local anesthetic compared to acetamides. The additional methylene group enhances lipid solubility, delaying metabolic clearance .

- Target Compound (Acetamide) : The shorter acetamide chain may result in faster metabolism and reduced potency but lower risk of systemic toxicity, making it a candidate for short-acting formulations.

Research Findings and Pharmacological Implications

- Local Anesthetic Potential: Prilocaine’s clinical success underscores the importance of the 2-methylphenyl-propylamino scaffold. The target compound’s acetamide structure could offer a balance between efficacy and safety, warranting in vivo studies .

- Synthetic Accessibility : The target compound’s simpler structure (vs. multi-heterocyclic analogs) may facilitate cost-effective synthesis and formulation .

Biological Activity

N-(2-methylphenyl)-2-(propylamino)acetamide, also known as 2-(propylamino)-N-(o-tolyl)acetamide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₀N₂O

- CAS Number : 145133-92-2

- Molecular Weight : 220.31 g/mol

- Melting Point : 133-135°C

This compound features an amide functional group with a propylamino group attached to the acetamide moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Ubiquitination Inhibition : The compound has been identified as a potential ubiquitination inhibitor, which may block the attachment of ubiquitin to proteins, affecting protein degradation and regulatory processes within cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infectious diseases .

- Anti-inflammatory Effects : It has been noted for potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets. These include:

- Enzyme Modulation : The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways relevant to disease mechanisms.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Notable Activity |

|---|---|---|

| N-(2-methylphenyl)-2-(ethylamino)acetamide | C₁₂H₁₉N₂O | Antimicrobial |

| N-(2-methylphenyl)-2-(butylamino)acetamide | C₁₃H₂₁N₂O | Anti-inflammatory |

| N-(2-methylphenyl)-2-(isopropylamino)acetamide | C₁₃H₂₁N₂O | Ubiquitination inhibition |

This table highlights the distinct chemical properties and potential activities of related compounds, underscoring the unique profile of this compound.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating superior activity compared to standard antibiotics like ciprofloxacin .

-

Ubiquitination Inhibition Research :

- In proteomics research, this compound was tested for its ability to inhibit ubiquitination processes in cell cultures. The findings suggested a significant reduction in ubiquitin-conjugated proteins, indicating its potential as a tool for studying protein stability and function.

-

Anti-inflammatory Mechanism Exploration :

- A pharmacological study investigated the anti-inflammatory effects of this compound in animal models. The results showed a marked decrease in inflammatory markers following treatment, suggesting its therapeutic potential in managing inflammatory diseases.

Q & A

Q. What are the validated synthetic routes for N-(2-methylphenyl)-2-(propylamino)acetamide, and how are intermediates characterized?

Prilocaine is synthesized via condensation reactions between 2-methylaniline and propylamino-propanamide derivatives. A typical method involves:

- Step 1 : Alkaline substitution of 2-methylaniline with propylamine to form intermediates.

- Step 2 : Acidic reduction (e.g., using iron powder) to generate the primary amine intermediate.

- Step 3 : Condensation with cyanoacetic acid or analogous reagents under controlled pH and temperature . Characterization employs NMR spectroscopy (1H/13C) for structural confirmation and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection (λ = 254 nm) against USP reference standards .

Q. What analytical techniques are critical for confirming the identity and purity of Prilocaine?

- Nuclear Magnetic Resonance (NMR) : Assigns protons (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbons (amide carbonyl at ~170 ppm).

- High-Performance Liquid Chromatography (HPLC) : Uses a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) to quantify purity (>99%) and detect impurities like o-toluidine .

- Mass Spectrometry (ESI-MS) : Confirms the molecular ion peak at m/z 220.31 (C13H20N2O) .

Q. How does Prilocaine’s structure relate to its pharmacological mechanism as a local anesthetic?

The amide linkage and lipophilic aromatic ring enable sodium channel blockade by diffusing through neuronal membranes. The N-propylamino group enhances lipid solubility, prolonging duration of action. Competitive binding assays (e.g., radiolabeled tetrodotoxin displacement) validate its affinity for voltage-gated Na+ channels .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Prilocaine’s reported efficacy across preclinical models?

- Variable Control : Standardize animal models (e.g., rodent nerve block assays) for temperature, injection volume, and nerve diameter.

- Impurity Profiling : Quantify related compounds (e.g., N-(4-methylphenyl) isomers) via HPLC-MS to assess their impact on efficacy .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to compare EC50 values under varying pH conditions (4.0–7.4) .

Q. What methodological strategies are recommended for studying Prilocaine’s stability under physiological conditions?

- Forced Degradation Studies : Expose Prilocaine to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via HPLC-UV and identify byproducts (e.g., hydrolyzed amides) using LC-QTOF-MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How can structure-activity relationship (SAR) studies optimize Prilocaine’s anesthetic profile?

- Substituent Modification : Synthesize analogs with ortho-fluoro or para-methoxy groups on the phenyl ring to assess effects on lipid solubility (logP) and binding kinetics.

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with NaV1.7 channels. Validate with patch-clamp electrophysiology .

Q. What advanced techniques are used to investigate Prilocaine’s metabolite profile in vivo?

- Metabolite Identification : Administer radiolabeled Prilocaine (14C) to rodents and analyze plasma/tissue extracts via LC-MS/MS. Major metabolites include N-dealkylated and hydroxylated derivatives.

- Enzyme Inhibition Assays : Incubate Prilocaine with human liver microsomes (CYP3A4/2D6) to identify metabolic pathways .

Q. How do impurities in Prilocaine formulations impact toxicological outcomes, and how are they quantified?

- Impurity Sourcing : Related Compound A (o-toluidine) is genotoxic and monitored at <0.1% via HPLC with a limit of detection (LOD) of 0.01% .

- Ames Test : Assess mutagenicity of impurities using Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.